N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE
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Overview
Description
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazinyl and methylsulfanylphenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide: Similar structure with a fluorine substituent.
N-(1-methyl-2-[4-(methylsulfanyl)phenyl]ethyl)acetamide: Similar structure with a different alkyl group.
N-{[4-(methylsulfanyl)phenyl]methyl}-3-(propan-2-yl)aniline: Similar structure with an aniline group.
Uniqueness
N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE is unique due to its combination of the oxadiazole and pyrazinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-24-12-4-2-11(3-5-12)9-19-14(22)8-15-20-21-16(23-15)13-10-17-6-7-18-13/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSIZERBUQWHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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